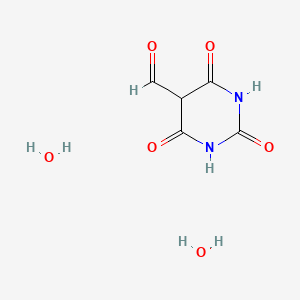
2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile are two distinct chemical compounds that can be combined to form a complex molecule 2-Chloro-4-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring Pyridine-3-carbonitrile, on the other hand, is a derivative of pyridine with a cyano group attached to the third carbon atom of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzoic acid typically involves the chlorination of 4-nitrobenzoic acid. The process begins with the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .
Pyridine-3-carbonitrile can be synthesized through various methods, including the reaction of 3-chloropyridine with sodium cyanide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom by the cyano group .
Industrial Production Methods
Industrial production of 2-Chloro-4-nitrobenzoic acid involves large-scale chlorination and nitration processes, with stringent control over reaction conditions to ensure high yield and purity. The production of pyridine-3-carbonitrile on an industrial scale involves similar principles, with optimization of reaction parameters to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrobenzoic acid.
Pyridine-3-carbonitrile can participate in:
Nucleophilic Substitution: The cyano group can be hydrolyzed to form pyridine-3-carboxamide under acidic or basic conditions.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Reduction of 2-Chloro-4-nitrobenzoic acid: Hydrogen gas, palladium catalyst.
Substitution of 2-Chloro-4-nitrobenzoic acid: Hydroxide ions, aqueous medium.
Hydrolysis of Pyridine-3-carbonitrile: Acidic or basic conditions, water.
Major Products
Reduction of 2-Chloro-4-nitrobenzoic acid: 2-Chloro-4-aminobenzoic acid.
Substitution of 2-Chloro-4-nitrobenzoic acid: 4-Nitrobenzoic acid.
Hydrolysis of Pyridine-3-carbonitrile: Pyridine-3-carboxamide.
科学的研究の応用
2-Chloro-4-nitrobenzoic acid is used in the synthesis of pharmaceutical co-crystals, which can enhance the solubility and bioavailability of active pharmaceutical ingredients . It is also employed in the study of noncovalent interactions in supramolecular chemistry.
Pyridine-3-carbonitrile is utilized in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile depends on their specific applications. In pharmaceutical co-crystals, 2-Chloro-4-nitrobenzoic acid forms hydrogen bonds with other molecules, enhancing the stability and solubility of the co-crystal . Pyridine-3-carbonitrile, when used as a precursor in the synthesis of biologically active compounds, participates in various chemical transformations that lead to the formation of the active pharmaceutical ingredient .
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar to 2-Chloro-4-nitrobenzoic acid but with different positions of the chlorine and nitro groups.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a chlorine atom.
Pyridine-2-carbonitrile: Similar to pyridine-3-carbonitrile but with the cyano group attached to the second carbon atom.
Uniqueness
2-Chloro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Pyridine-3-carbonitrile’s position of the cyano group allows for distinct chemical transformations compared to its isomers.
特性
CAS番号 |
828932-37-2 |
|---|---|
分子式 |
C13H8ClN3O4 |
分子量 |
305.67 g/mol |
IUPAC名 |
2-chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClNO4.C6H4N2/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;7-4-6-2-1-3-8-5-6/h1-3H,(H,10,11);1-3,5H |
InChIキー |
OXZXVCQRVHIVPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)


![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)


![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)

